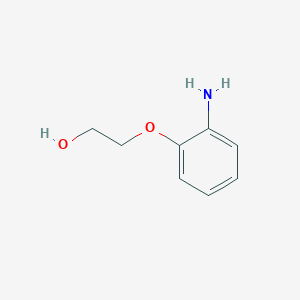

2-(2-Aminophenoxy)ethanol

Vue d'ensemble

Description

“2-(2-Aminophenoxy)ethanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds.

Synthesis Analysis

A method for synthesizing 2-(2-aminoethoxy) ethanol has been described in a patent . The process involves producing 2-(2-phthalimidoethoxy) ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy) ethanol to the 2-(2-aminoethoxy) ethanol by reacting the 2-(2-phthalimidoethoxy) ethanol with hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.18 .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Isoquinoline Syntheses : 2-Amino-(3-hydroxyphenyl) ethanol, a derivative of 2-(2-Aminophenoxy)ethanol, has been utilized in the synthesis of heterocyclic compounds. This includes the creation of tetrahydro-1, 2, 3, 4-tetrahydro-1, 1-spiroheterocycloisoquinolines and 1, 2, 3, 4-tetrahydroisoquinolines through phenolic cyclization processes (Kametani et al., 1970).

Environmental and Engineering Applications

- Extraction from Aqueous Solutions : A study on the extraction of 2-(4-hydroxyphenyl)ethanol, which is structurally related to this compound, from aqueous solutions through emulsion liquid membranes highlights its potential in environmental applications, particularly in treating olive mill wastewater (Reis et al., 2006).

Biological and Medical Research

- Antibacterial Activities : Research indicates that 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol, a compound related to this compound, and its metal complexes exhibit significant antibacterial activity against Escherichia coli, suggesting its potential use in antibacterial applications (Li-fen, 2011).

Biochemistry and Molecular Biology

- Role in Neurotransmission : A study investigated the clusters of phenol and ethanolamine (2-aminoethanol) using spectroscopic techniques, providing insights into the structures of neurotransmitters. This study indirectly relates to the understanding of this compound's role in biological systems (Macleod & Simons, 2003).

Industrial Chemistry and Materials Science

- Polymer Synthesis : this compound derivatives have been explored for their potential in polymer synthesis. For instance, 2-(methyl amino)ethanol, a related compound, has been used as an initiator for ring-opening polymerization, suggesting a pathway for creating novel polymeric materials (Bakkali-Hassani et al., 2018).

Safety and Hazards

The safety data sheet for 2-(2-Aminophenoxy)ethanol indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment .

Propriétés

IUPAC Name |

2-(2-aminophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDMWQMPZNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)

![N-(2,3-dimethoxybenzyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691410.png)

![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)

![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)

![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)

![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)